2,5-Dihydroxynaphthalen-1,4-dion

Übersicht

Beschreibung

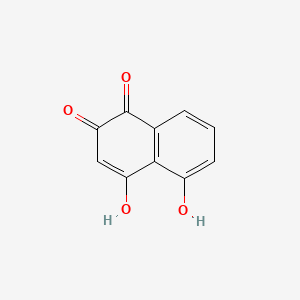

2,5-Dihydroxynaphthalene-1,4-dione, also known as naphthazarin, is a naturally occurring organic compound derived from naphthalene. It belongs to the class of 1,4-naphthoquinones, which are known for their rich and diverse chemical properties. This compound is characterized by its two hydroxyl groups positioned at the 2 and 5 positions and two carbonyl groups at the 1 and 4 positions on the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

2,5-Dihydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

2,5-Dihydroxynaphthalene-1,4-dione, a derivative of 1,4-naphthoquinone, interacts with various intracellular molecular targets .

Mode of Action

The quinone ring in 2,5-Dihydroxynaphthalene-1,4-dione contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . This allows the compound to interact with its targets, leading to various biochemical changes.

Biochemical Pathways

Naphthoquinones have been found to play roles in various physiological processes, including oxidative phosphorylation and electron transfer . They can also affect metabolic processes .

Pharmacokinetics

The compound’s quinone ring structure, which is easily reduced by various agents , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, neuroprotective properties, and they have a role in protecting against neurodegenerative diseases . They also exhibit anti-inflammatory, antimicrobial, and antitumor activities .

Action Environment

The action, efficacy, and stability of 2,5-Dihydroxynaphthalene-1,4-dione can be influenced by various environmental factors. For instance, the pH of the environment can affect the redox properties of the compound . .

Biochemische Analyse

Biochemical Properties

2,5-Dihydroxynaphthalene-1,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit melanin synthesis in wild-type strains of fungi . This inhibition is achieved through the compound’s interaction with enzymes involved in the melanin biosynthesis pathway. Additionally, 2,5-Dihydroxynaphthalene-1,4-dione forms complexes with metal ions, which can affect various biochemical processes .

Cellular Effects

2,5-Dihydroxynaphthalene-1,4-dione impacts various cellular processes and functions. It has been observed to inhibit fungal growth when combined with dextrose and light exposure . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to influence the expression of genes involved in oxidative stress response and cellular defense mechanisms . The compound’s ability to form complexes with metal ions can also affect cellular processes by altering the availability of these ions for other biochemical reactions .

Molecular Mechanism

The molecular mechanism of 2,5-Dihydroxynaphthalene-1,4-dione involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, as seen in its inhibition of melanin synthesis . Additionally, the compound can undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells . These ROS can further interact with cellular components, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dihydroxynaphthalene-1,4-dione can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, it may degrade into other products, which can have different biochemical activities. Long-term exposure to 2,5-Dihydroxynaphthalene-1,4-dione in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of melanin synthesis and continued generation of ROS .

Dosage Effects in Animal Models

The effects of 2,5-Dihydroxynaphthalene-1,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and inhibition of melanin synthesis . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity without causing adverse effects .

Metabolic Pathways

2,5-Dihydroxynaphthalene-1,4-dione is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases, which facilitate its redox reactions . The compound’s interaction with metal ions can also influence metabolic flux and metabolite levels by altering the availability of these ions for other metabolic processes . Additionally, 2,5-Dihydroxynaphthalene-1,4-dione can be further metabolized into other derivatives, which may have distinct biochemical activities .

Transport and Distribution

Within cells and tissues, 2,5-Dihydroxynaphthalene-1,4-dione is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound’s ability to form complexes with metal ions can influence its distribution by altering its solubility and transport properties . This can further impact its biochemical activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of 2,5-Dihydroxynaphthalene-1,4-dione is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with metal ions can facilitate its localization to organelles involved in metal ion metabolism . This localization can affect the compound’s activity and function within the cell, influencing various biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dihydroxynaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the oxidation of 2,5-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of 2,5-dihydroxynaphthalene-1,4-dione often involves the catalytic oxidation of naphthalene derivatives. This process can be carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation Products: Higher quinone derivatives.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Various substituted naphthoquinones.

Vergleich Mit ähnlichen Verbindungen

2,5-Dihydroxynaphthalene-1,4-dione is unique among 1,4-naphthoquinones due to its specific substitution pattern. Similar compounds include:

1,4-Naphthoquinone: The parent compound with no hydroxyl groups.

Lawsone: A 2-hydroxy-1,4-naphthoquinone derivative used in henna.

Juglone: A 5-hydroxy-1,4-naphthoquinone derivative found in walnut trees.

These compounds share similar redox properties but differ in their biological activities and applications due to variations in their substitution patterns.

Biologische Aktivität

2,5-Dihydroxynaphthalene-1,4-dione, also known as naphthazarin, is a member of the naphthoquinone family and has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

2,5-Dihydroxynaphthalene-1,4-dione features a quinone structure characterized by two hydroxyl groups at positions 2 and 5 of the naphthalene ring. This configuration contributes to its reactivity and biological activity. The compound's ability to undergo redox reactions makes it a potent agent in various biochemical pathways.

Biological Activities

1. Antimicrobial Activity

- Mechanism : Naphthoquinones exhibit antimicrobial properties by disrupting cellular functions in bacteria and fungi. They can inhibit melanin synthesis in fungi, which is crucial for their growth and survival .

- Case Studies : Research has demonstrated that naphthazarin effectively inhibits the growth of several fungal species when combined with dextrose under light exposure.

2. Antitumor Activity

- Mechanism : The compound induces apoptosis in cancer cells through multiple pathways, including the inhibition of key enzymes like NAD[P]H-quinone oxidoreductase (NQO1) and the activation of tumor suppressor proteins like p53 .

- Research Findings : In vitro studies on A549 lung cancer cells showed that naphthoquinone derivatives exhibit concentration-dependent cytotoxicity, with IC50 values indicating significant anticancer potential (e.g., IC50 = 5.8 µM) for some derivatives .

3. Antioxidant Properties

- Mechanism : Naphthoquinones scavenge free radicals and reduce oxidative stress by chelating metal ions like Fe²⁺, which can catalyze harmful reactions in cells .

- Findings : Studies have shown that 2,5-dihydroxynaphthalene-1,4-dione effectively reduces lipid peroxidation levels in various biological systems .

Pharmacokinetics

The pharmacokinetic profile of 2,5-dihydroxynaphthalene-1,4-dione suggests rapid absorption and metabolism due to its lipophilic nature. The compound's stability is influenced by environmental factors such as pH and temperature, affecting its efficacy and bioavailability.

Applications in Medicine

Given its diverse biological activities, 2,5-dihydroxynaphthalene-1,4-dione holds promise in various therapeutic areas:

- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for developing anticancer drugs.

- Antimicrobial Treatments : Potential use as an antifungal agent in treating infections caused by resistant strains.

- Antioxidant Supplements : Its radical-scavenging properties may be harnessed for protective health supplements.

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

4,5-dihydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMHLTLDUPBBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964190 | |

| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-55-1 | |

| Record name | 2-Hydroxyjuglone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.